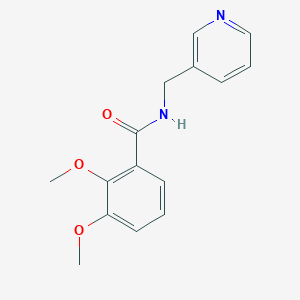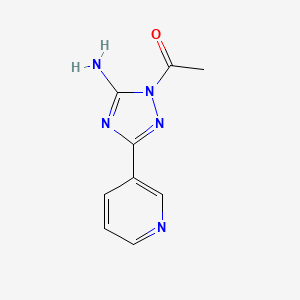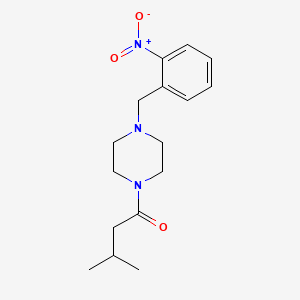
N-(3-methoxyphenyl)-2-biphenylcarboxamide
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-biphenylcarboxamide, also known as O-2050, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the early 1980s by researchers at the pharmaceutical company, Organon, and was initially developed as a potential analgesic drug. In recent years, O-2050 has gained attention in the scientific community for its potential use in research applications.
Mécanisme D'action
N-(3-methoxyphenyl)-2-biphenylcarboxamide acts as an agonist at the mu-opioid receptor, which leads to the activation of downstream signaling pathways. This ultimately results in the inhibition of pain signaling and the release of dopamine, which is associated with reward and pleasure.
Biochemical and Physiological Effects:
The activation of the mu-opioid receptor by N-(3-methoxyphenyl)-2-biphenylcarboxamide leads to a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-methoxyphenyl)-2-biphenylcarboxamide in lab experiments is its high affinity for the mu-opioid receptor, which allows for precise targeting of this receptor. However, its potency and potential for abuse also pose limitations, and caution must be taken when handling and administering the compound.
Orientations Futures
There are several potential future directions for research involving N-(3-methoxyphenyl)-2-biphenylcarboxamide. One area of interest is the development of novel analgesic drugs that target the mu-opioid receptor without the risk of addiction and overdose. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-methoxyphenyl)-2-biphenylcarboxamide and its potential for use in treating psychiatric disorders such as depression and anxiety.
In conclusion, N-(3-methoxyphenyl)-2-biphenylcarboxamide is a synthetic compound that has gained attention in the scientific community for its potential use in research applications. Its high affinity for the mu-opioid receptor makes it a valuable tool for studying the role of this receptor in pain perception and reward processing. However, caution must be taken when handling and administering the compound due to its potency and potential for abuse. There are several potential future directions for research involving N-(3-methoxyphenyl)-2-biphenylcarboxamide, including the development of novel analgesic drugs and further studies on its effects in treating psychiatric disorders.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-2-biphenylcarboxamide has been used in various research applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain perception and reward processing. This makes it a valuable tool for studying the role of the mu-opioid receptor in these processes.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-17-11-7-10-16(14-17)21-20(22)19-13-6-5-12-18(19)15-8-3-2-4-9-15/h2-14H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCKWPIVXOIOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-biphenylcarboxamide | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)
![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)

![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)
![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)
![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)
![methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)
![N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5741574.png)
![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)